molecular formula C16H17NO2 B10849453 Isopropylcarbamic Acid Biphenyl-3-yl Ester

Isopropylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10849453
M. Wt: 255.31 g/mol
InChI Key: AOMCLMJYDMDVOF-UHFFFAOYSA-N
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Description

Isopropylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its role as a fatty acid amide hydrolase (FAAH) inhibitor. This compound has been studied for its potential therapeutic applications, particularly in modulating endocannabinoid signaling pathways. The compound’s structure consists of a biphenyl group attached to an isopropylcarbamic acid ester, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Isopropylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

Isopropylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Isopropylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of FAAH. FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. The molecular targets include the active site of FAAH, where the compound binds and prevents the hydrolysis of endocannabinoids .

Comparison with Similar Compounds

    Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB524): Another FAAH inhibitor with similar structure but different substituents on the biphenyl group.

    Cyclohexylcarbamic Acid 3’- or 4’-Substituted Biphenyl-3-yl Esters: Variants with different substituents that affect their inhibitory potency and selectivity.

Uniqueness: Isopropylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific isopropyl group, which influences its binding affinity and selectivity for FAAH. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(3-phenylphenyl) N-propan-2-ylcarbamate

InChI

InChI=1S/C16H17NO2/c1-12(2)17-16(18)19-15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)

InChI Key

AOMCLMJYDMDVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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